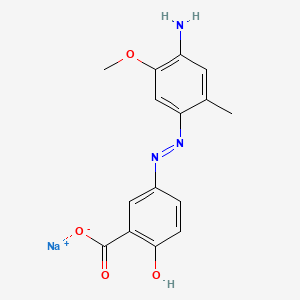

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt

説明

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt (CAS 65072-59-5) is a sodium salt derivative of salicylic acid featuring an azo (-N=N-) linkage to a 4-amino-5-methoxy-2-tolyl group. This structural design combines the anti-inflammatory and antioxidant properties of salicylic acid with the electronic and steric effects of the azo-substituted aromatic moiety . The sodium counterion enhances aqueous solubility, a critical factor for bioavailability and pharmaceutical applications .

特性

CAS番号 |

85720-87-2 |

|---|---|

分子式 |

C15H14N3NaO4 |

分子量 |

323.28 g/mol |

IUPAC名 |

sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C15H15N3O4.Na/c1-8-5-11(16)14(22-2)7-12(8)18-17-9-3-4-13(19)10(6-9)15(20)21;/h3-7,19H,16H2,1-2H3,(H,20,21);/q;+1/p-1 |

InChIキー |

ZTWWMCFBFALKRL-UHFFFAOYSA-M |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])OC)N.[Na+] |

製品の起源 |

United States |

準備方法

Diazotization Step

- The aromatic amine precursor (e.g., 4-amino-5-methoxy-2-toluidine or sulphanilic acid derivatives) is dissolved in an acidic aqueous medium, typically using hydrochloric acid or sulfuric acid.

- Sodium nitrite is added slowly at low temperatures (0–20 °C) to generate the corresponding diazonium salt. The temperature is strictly controlled to prevent decomposition of the diazonium intermediate.

- The reaction mixture is stirred until diazotization is complete, often monitored by temperature and pH control.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Acid type | HCl or H2SO4 | Provides acidic medium for diazotization |

| Temperature | 0–20 °C | Prevents diazonium salt decomposition |

| Sodium nitrite | Slight molar excess (~1.05 eq) | Ensures complete diazotization |

| Reaction time | 30–60 minutes | Until diazonium salt formation complete |

Coupling Reaction

- The diazonium salt solution is added to an aqueous solution of salicylic acid or its sodium salt (often the disodium salt) at controlled temperature (below 25 °C).

- The coupling reaction forms the azo linkage, yielding 5-((4-amino-5-methoxy-2-tolyl)azo)salicylic acid.

- The pH is maintained to favor coupling and prevent side reactions, typically mildly alkaline to neutral.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Salicylic acid form | Disodium salt preferred | Enhances solubility and reactivity |

| Temperature | 0–25 °C | Controls reaction rate and selectivity |

| pH | Neutral to slightly alkaline | Prevents diazonium salt decomposition |

| Molar ratio | Salicylic acid excess (~1.1 eq) | Drives reaction to completion |

Isolation and Purification

- The azo compound is often isolated as its sodium salt by neutralization with sodium hydroxide.

- Purification may involve hydrogenation or reduction of azo bonds if required, using catalysts such as palladium on carbon under hydrogen pressure (1–10 atm) at 40–75 °C.

- Alternatively, reduction can be performed chemically using sodium dithionite or sulfide salts under controlled conditions.

- The product is precipitated by acidification to a pH where the azo compound precipitates but impurities remain soluble.

- Filtration, washing, and drying yield the final sodium salt of 5-((4-amino-5-methoxy-2-tolyl)azo)salicylic acid with high purity (typically >95%).

Typical purification conditions:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | 5% Pd/C | For hydrogenation |

| Hydrogen pressure | 1–10 atm | Facilitates azo bond reduction |

| Temperature | 40–75 °C | Optimizes reaction rate |

| Acidification pH | ~4.5 | Selective precipitation of product |

| Washing solvent | Water | Removes soluble impurities |

Representative Experimental Data from Literature

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Diazotization | Sulphanilic acid, H2SO4, NaNO2, 5–10 °C | — | — | Formation of diazonium salt |

| Coupling | Disodium salicylate, 0–25 °C | — | — | Formation of azo compound |

| Hydrogenation | 5% Pd/C, H2 (5 atm), 75 °C, 0.5–1 h | — | — | Reduction of azo bonds if needed |

| Acidification | H2SO4 to pH 4.5, filtration, washing | 91–97 | 95–97 | Final isolation of sodium salt |

Example: A semi-industrial scale reaction yielded 143 kg of 5-amino salicylic acid at 97% purity after drying, demonstrating scalability of the method.

Alternative Reduction Methods

- Reduction of azo compounds can also be achieved using sodium hydrogen sulfide or polysulfides under pressure (1–6 bar) and elevated temperature (80–150 °C), followed by distillation of aniline byproducts and purification steps.

- This method offers approximately 10% higher yield compared to classical hydrogenation and avoids the use of precious metal catalysts.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Advantages | Limitations |

|---|---|---|---|

| Diazotization | Acidic diazotization of aromatic amine with NaNO2 | High specificity, well-established | Requires low temperature control |

| Coupling | Reaction of diazonium salt with disodium salicylate | Efficient azo bond formation | Sensitive to pH and temperature |

| Reduction | Catalytic hydrogenation (Pd/C) or chemical reduction (Na2S2O4, NaHS) | High purity product, scalable | Catalyst cost or handling of sulfides |

| Isolation | Acidification and filtration | High purity isolation | Requires precise pH control |

Research Findings and Notes

- The use of sulphanilic acid as an auxiliary chemical in diazotization improves the purity and yield of the final product and allows for recycling of reagents, reducing environmental impact.

- Hydrogenation under mild pressure and temperature conditions is preferred for industrial scale due to safety and equipment availability.

- Chemical reduction methods using sulfides provide an alternative with potentially higher yields but require careful handling of sulfur-containing reagents and byproducts.

- The azo compound’s functional groups (amino, methoxy, sulfonate) influence solubility and reactivity, making the sodium salt form suitable for biochemical applications and dye synthesis.

- Reaction conditions such as temperature, pH, and reagent stoichiometry are critical for minimizing side products and maximizing yield and purity.

化学反応の分析

Diazo Coupling

The synthesis of this compound involves diazo coupling , a reaction where a diazonium salt reacts with a coupling agent (e.g., salicylic acid derivatives). For example, the amino group on the aromatic ring undergoes diazotization under acidic conditions (e.g., HCl) to form a diazonium salt, which then couples with salicylic acid derivatives in alkaline media .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Diazotization | HCl, low temperature | Formation of diazonium salt |

| Coupling | Alkaline pH (e.g., NaOH) | Azo bond formation with salicylic acid |

Azo Bond Hydrolysis

The azo linkage (-N=N-) is susceptible to hydrolysis , particularly under enzymatic or acidic/alkaline conditions. Studies demonstrate that azo bonds in similar compounds cleave in the colon via gut microflora, releasing the active components (e.g., 5-aminosalicylic acid) . This reaction is critical for therapeutic applications, such as treating ulcerative colitis.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Enzymatic hydrolysis | Gut microflora | Release of 5-ASA and carrier molecule |

| Acidic/alkaline hydrolysis | pH extremes | Breakage of azo bond |

Nucleophilic Substitution

The sulfonate group (-SO₃⁻) in the sodium salt enhances nucleophilicity, enabling substitution reactions with electrophiles. For instance, the sulfonate group can react with alkylating agents (e.g., alkyl halides) under basic conditions, forming covalent bonds with biomolecules.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | Basic pH (e.g., NaOH) | Formation of covalent bonds |

Research Findings and Implications

-

Colon-specific delivery : The azo bond’s cleavage by gut microflora ensures localized release of therapeutic agents, minimizing systemic side effects .

-

Stability : The sulfonate group enhances aqueous solubility, critical for bioavailability.

-

Safety : Further studies are required to assess potential toxicity from azo bond degradation products.

This compound’s reactivity, driven by its azo linkage and functional groups, positions it as a versatile tool in pharmaceutical and biochemical applications. Ongoing research will clarify its therapeutic potential and safety profile.

科学的研究の応用

Medicinal Applications

1. Prodrug Development for Ulcerative Colitis:

Research has indicated that azo compounds can serve as prodrugs for delivering active pharmaceutical ingredients to specific sites in the gastrointestinal tract. For instance, the synthesis of azo derivatives that release 5-aminosalicylic acid (5-ASA) in a colon-specific manner has been explored. These compounds are designed to remain stable in the upper gastrointestinal tract while releasing their active components in the colon, thus enhancing therapeutic efficacy against conditions like ulcerative colitis .

2. Interaction with Biomolecules:

Preliminary studies suggest that 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid may interact with proteins and nucleic acids. Understanding these interactions is crucial for assessing the compound's safety profile and potential therapeutic applications . Further investigations are necessary to quantitatively characterize these interactions.

Dye Synthesis

The compound's azo structure makes it a candidate for dye synthesis. Azo dyes are widely used in various industries due to their vibrant colors and stability. The ability to modify the aromatic amine component allows for the development of dyes with specific properties tailored for applications in textiles, food, and cosmetics.

Biochemical Research

1. Reactivity Studies:

The unique combination of functional groups in 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid facilitates its use in biochemical studies. Researchers have focused on its reactivity with various biomolecules, which can provide insights into its potential roles in biological systems . This includes exploring how the compound might alter protein functions or nucleic acid stability.

2. Safety Assessments:

As with any chemical compound intended for research or therapeutic use, understanding the safety profile is essential. Studies assessing the toxicity and environmental impact of azo compounds are critical, especially given concerns about certain azo dyes being carcinogenic .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Prodrug development for ulcerative colitis; targeted delivery systems |

| Dye Synthesis | Used as a precursor for azo dyes; applicable in textiles and food industries |

| Biochemical Research | Interaction studies with proteins/nucleic acids; reactivity assessments |

Case Studies

Case Study 1: Prodrugs for Ulcerative Colitis

A study demonstrated that attaching an amino group to an azo derivative allowed for effective delivery of 5-ASA to the colon while minimizing systemic absorption. This method showed promise in enhancing topical concentrations of 5-ASA at the site of action .

Case Study 2: Azo Compound Interactions

Research focused on characterizing how 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid interacts with nucleic acids, revealing potential alterations in stability and function that could be leveraged for therapeutic applications .

作用機序

The mechanism of action of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

類似化合物との比較

4-Aminosalicylic Acid (4-ASA) and 5-Aminosalicylic Acid (5-ASA)

- Structural Differences: 4-ASA and 5-ASA differ in the position of the amino group on the salicylic acid backbone. The target compound differs further by the addition of an azo-linked 4-amino-5-methoxy-2-tolyl group .

- Biological Activity :

- 4-ASA exhibits anti-tuberculosis activity and comparable efficacy to 5-ASA in ulcerative colitis (UC) treatment but with better tolerance due to reduced side effects .

- 5-ASA is the gold standard for inflammatory bowel disease (IBD) but has low water solubility (1 mg/mL at 20°C) and requires formulation as salts (e.g., sodium, magnesium) for improved delivery .

- The sodium salt may combine the anti-inflammatory benefits of 5-ASA with enhanced solubility and tailored bioactivity from the azo-methoxy-tolyl substituent.

Alizarin Yellow Derivatives

- Alizarin Yellow R (Sodium 5-[(4-nitrophenyl)azo]salicylate, CAS 1718-34-9) :

- Alizarin Yellow GG (5-[(3-nitrophenyl)azo]salicylic acid sodium salt, CAS 584-42-9) :

- Comparison: The target compound replaces the nitro group with a 4-amino-5-methoxy-2-tolyl group, likely altering electronic properties (e.g., reduced electron-withdrawing effects) and shifting applications from diagnostics to therapeutic uses.

Antimicrobial Azo-Salicylates

- 5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) :

- 5-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)salicylic acid (4h) :

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds

Mechanistic Insights

- Anti-inflammatory Activity : 5-ASA derivatives modulate leukocyte function and inhibit prostaglandin synthesis. The azo linkage in the target compound may act as a prodrug, releasing active salicylate upon azoreductase cleavage in the gut .

- Antimicrobial Activity: Electron-withdrawing groups (e.g., nitro, bromo) enhance bacterial membrane disruption, while electron-donating groups (e.g., amino, methoxy) may improve solubility and reduce resistance .

生物活性

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt, known by its CAS number 85720-87-2, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound is characterized by an azo linkage connecting a salicylic acid moiety to a substituted aniline derivative. Its structure can be represented as follows:

Recent synthetic methods have focused on improving yields and purity while exploring variations in substituents on the aromatic rings to enhance biological activity. The azo coupling reaction is typically employed to synthesize this compound, allowing for modifications that can impact its pharmacological properties .

Biological Activities

1. Anti-inflammatory Properties

Research indicates that 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid exhibits anti-inflammatory effects, making it a candidate for treating conditions such as inflammatory bowel disease (IBD). A study demonstrated that the compound could effectively reduce inflammation markers in vitro, suggesting its potential as an alternative to traditional therapies like mesalamine .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro assays revealed that it inhibits the growth of bacterial strains such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 25–50 μg/mL, indicating moderate to strong efficacy .

3. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. In vitro testing against cancer cell lines (e.g., A-549 and K-562) showed significant cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics . The mechanism of action appears to involve apoptosis induction in cancer cells, although further studies are needed to elucidate the specific pathways involved.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models of IBD, administration of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid resulted in a marked decrease in colonic inflammation and ulceration compared to untreated controls. Histopathological analysis revealed reduced inflammatory cell infiltration and improved mucosal integrity .

Case Study 2: Antimicrobial Screening

A series of experiments evaluated the antimicrobial efficacy of this compound against clinically relevant strains. The results indicated that the sodium salt form exhibited enhanced solubility and bioavailability, leading to improved antimicrobial activity compared to its non-sodium counterparts. The findings support the potential for developing this compound into a therapeutic agent for infections caused by resistant bacteria .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。